molecular formula C13H21NO3S B2880020 3-(cyclohexanesulfonyl)-1-cyclopropanecarbonylazetidine CAS No. 1788533-68-5

3-(cyclohexanesulfonyl)-1-cyclopropanecarbonylazetidine

Cat. No.: B2880020
CAS No.: 1788533-68-5
M. Wt: 271.38
InChI Key: XIUMDTBZURPPRB-UHFFFAOYSA-N
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Description

3-(cyclohexanesulfonyl)-1-cyclopropanecarbonylazetidine is a chemical compound with the molecular formula C13H21NO3S and a molecular weight of 271.38. This compound has gained attention in scientific research due to its potential biological activity and various applications.

Preparation Methods

The synthesis of 3-(cyclohexanesulfonyl)-1-cyclopropanecarbonylazetidine typically involves multiple steps, including the formation of the azetidine ring and the introduction of the cyclohexylsulfonyl and cyclopropyl groups. Specific synthetic routes and reaction conditions are often proprietary and may vary depending on the desired yield and purity. Industrial production methods may involve optimized reaction conditions to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

3-(cyclohexanesulfonyl)-1-cyclopropanecarbonylazetidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The azetidine ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-(cyclohexanesulfonyl)-1-cyclopropanecarbonylazetidine has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s potential biological activity makes it a candidate for studying enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-(cyclohexanesulfonyl)-1-cyclopropanecarbonylazetidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

3-(cyclohexanesulfonyl)-1-cyclopropanecarbonylazetidine can be compared with other similar compounds, such as:

    (3-(Cyclohexylsulfonyl)azetidin-1-yl)(phenyl)methanone: This compound has a phenyl group instead of a cyclopropyl group, which may affect its biological activity and chemical reactivity.

    (3-(Cyclohexylsulfonyl)azetidin-1-yl)(methyl)methanone: The presence of a methyl group instead of a cyclopropyl group can lead to differences in steric and electronic properties.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

(3-cyclohexylsulfonylazetidin-1-yl)-cyclopropylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO3S/c15-13(10-6-7-10)14-8-12(9-14)18(16,17)11-4-2-1-3-5-11/h10-12H,1-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIUMDTBZURPPRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)S(=O)(=O)C2CN(C2)C(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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